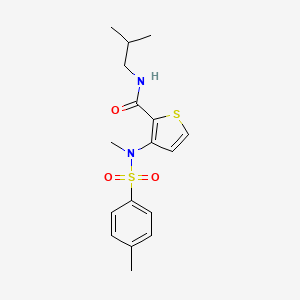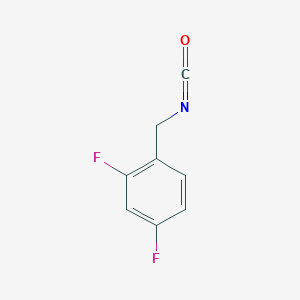![molecular formula C22H26N4O3 B2519095 5-(4-(dimethylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione CAS No. 868214-72-6](/img/structure/B2519095.png)
5-(4-(dimethylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-(4-(dimethylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione" is a complex organic molecule that appears to be related to a family of heterocyclic compounds with potential applications in various fields such as materials science and medicinal chemistry. The structure of the compound suggests the presence of a pyrimidoquinoline core, substituted with a dimethylamino group and additional trimethyl groups.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been reported through various methods. For instance, one-pot condensation reactions have been employed to synthesize similar pyrimidoquinoline derivatives using 5-aminouracil, aldehydes, and dimedone under microwave irradiation without a catalyst . Additionally, a facile entry into new heterocyclic systems has been achieved starting from 2-dimethylaminooxazolo[5,4-d]pyrimidine-4,6-diones, reacting with aromatic amines followed by dehydrogenative cyclization . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using Density Functional Theory (DFT) calculations. Spectroscopic techniques such as FT-IR, NMR (1H and 13C), and UV-Visible spectroscopy, along with mass spectral analysis, have been used to characterize these molecules . Theoretical calculations can provide insights into the molecular geometry, electronic properties, and composition of the compound .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through various analyses. For example, the local reactivity descriptors indicate potential reactive sites for nucleophilic attack . The study of hyperconjugative interactions and natural bond orbital (NBO) analysis can reveal information about intermolecular electronic interactions and their stabilization energies .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated, revealing interesting behaviors such as nonlinear optical properties and thermodynamic stability at different temperatures . The electric dipole moment, polarizability, and first static hyperpolarizability values have been calculated, indicating the potential of these compounds for applications in nonlinear optics . Additionally, the basicity and luminescence properties of benzoquinoline derivatives have been studied, which could provide insights into the properties of the compound .
Aplicaciones Científicas De Investigación
Spectral Analysis and Quantum Chemical Studies
Research by Fatma et al. (2015) focused on the synthesis and characterization of a compound similar to the one . The study employed various spectroscopic techniques and quantum chemical studies to analyze the molecular geometry and electronic properties. The research found significant nonlinear optical behavior in the compound, indicating potential applications in photonic and electronic devices.
Study of Molecular Structure
A study by Trilleras et al. (2017) explored the molecular structure of similar benzo[g]pyrimido[4,5-b]quinoline derivatives. The research employed computational and experimental techniques to understand the geometry and thermodynamic properties of these compounds. The findings have implications for designing new materials with specific electronic and structural properties.
Synthesis and Crystal Structures
In 2009, Watermeyer et al. reported the synthesis and crystal structure analysis of pharmacologically relevant compounds that include structures similar to the chemical . The study provides insights into the synthesis strategies and molecular arrangements of such compounds, which is essential for drug design and development.
Oxidative Alkylamination Studies
Research conducted by Gulevskaya et al. (2008) explored oxidative alkylamination of azinones, a process relevant to the synthesis of compounds like 5-(4-(dimethylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione. This study contributes to the understanding of chemical reactions and processes for synthesizing such complex molecules.
Fluorescent Proton Sponge Analogues
A 2016 study by Pozharskii et al. investigated 10-dimethylamino derivatives of benzo[h]quinoline, which bear structural similarities to the compound . This research provides insights into the fluorescence and basicity of such compounds, suggesting potential applications in sensing and imaging technologies.
Propiedades
IUPAC Name |
5-[4-(dimethylamino)phenyl]-1,8,8-trimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-22(2)10-14-17(15(27)11-22)16(12-6-8-13(9-7-12)25(3)4)18-19(23-14)26(5)21(29)24-20(18)28/h6-9,16,23H,10-11H2,1-5H3,(H,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHXZWYCALOCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)C)C4=CC=C(C=C4)N(C)C)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(dimethylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/no-structure.png)

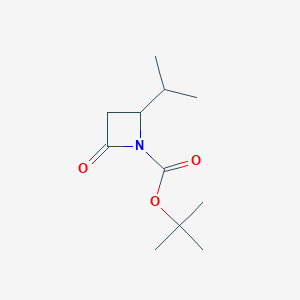

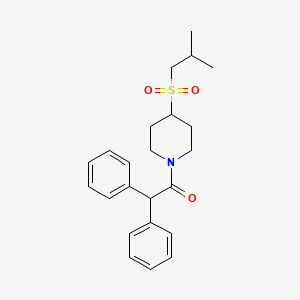
![Ethyl 4-({[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]acetyl}amino)benzoate](/img/structure/B2519023.png)
![3,7,7-trimethyl-4-(2-nitrophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one](/img/structure/B2519026.png)
![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2519027.png)
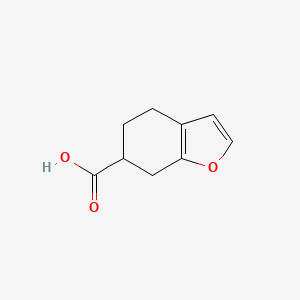
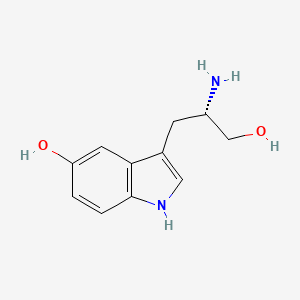
![N,4-diisopropyl-1,5-dioxo-2-(2-oxo-2-(m-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2519030.png)
![2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2519032.png)
